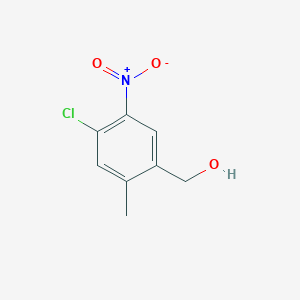
(4-Chloro-2-methyl-5-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-methyl-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H8ClNO3 It is characterized by a chloro, methyl, and nitro group attached to a phenyl ring, with a methanol group at the para position relative to the nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-methyl-5-nitrophenyl)methanol typically involves the nitration of 4-chloro-2-methylphenol followed by reduction and subsequent methanol addition. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reduction step can be performed using reducing agents such as tin(II) chloride in hydrochloric acid, followed by the addition of methanol under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and efficient production.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acetic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: (4-Chloro-2-methyl-5-nitrophenyl)carboxylic acid.
Reduction: (4-Chloro-2-methyl-5-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-2-methyl-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methyl-5-nitrophenyl)methanol and its derivatives depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects.
Comparison with Similar Compounds
(4-Chloro-2-methylphenol): Lacks the nitro and methanol groups, making it less reactive in certain chemical reactions.
(4-Chloro-2-nitrophenol): Lacks the methyl and methanol groups, affecting its solubility and reactivity.
(4-Methyl-2-nitrophenol):
Uniqueness: (4-Chloro-2-methyl-5-nitrophenyl)methanol is unique due to the presence of all three functional groups (chloro, methyl, and nitro) on the phenyl ring, along with the methanol group. This combination of functional groups provides a unique set of chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
(4-chloro-2-methyl-5-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5-2-7(9)8(10(12)13)3-6(5)4-11/h2-3,11H,4H2,1H3 |
InChI Key |
VGISHMOMUBFAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CO)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)

![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)
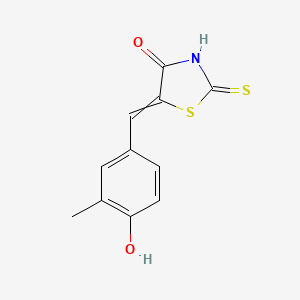
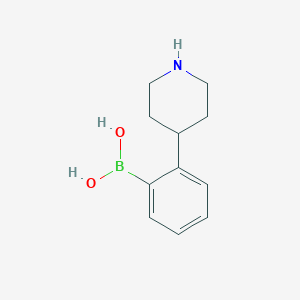

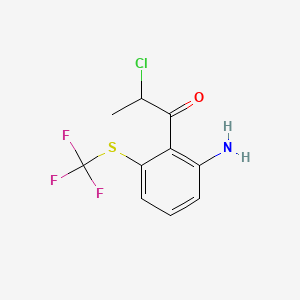
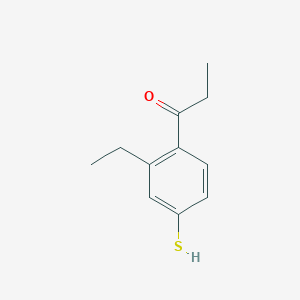
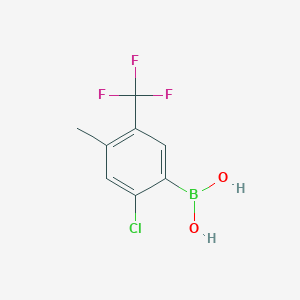

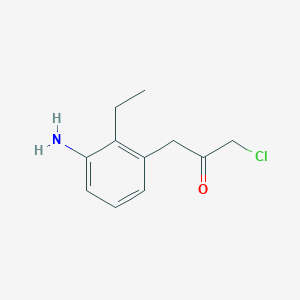


![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
